molecular formula C19H20ClNO B1613778 2-Chloro-4'-piperidinomethyl benzophenone CAS No. 898775-26-3

2-Chloro-4'-piperidinomethyl benzophenone

Cat. No.: B1613778
CAS No.: 898775-26-3
M. Wt: 313.8 g/mol
InChI Key: HHWNXGOEMLHMNO-UHFFFAOYSA-N
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Description

2-Chloro-4’-piperidinomethyl benzophenone is an organic compound with the molecular formula C19H20ClNO It is a derivative of benzophenone, characterized by the presence of a chlorine atom at the 2-position and a piperidinomethyl group at the 4’-position

Scientific Research Applications

2-Chloro-4’-piperidinomethyl benzophenone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural similarity to biologically active molecules.

    Medicine: Research into its potential as a pharmaceutical intermediate or active ingredient is ongoing.

    Industry: It is used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4’-piperidinomethyl benzophenone typically involves the following steps:

    Starting Materials: The synthesis begins with benzophenone, which undergoes chlorination to introduce the chlorine atom at the 2-position.

    Piperidinomethylation: The chlorinated benzophenone is then reacted with piperidine and formaldehyde in the presence of an acid catalyst to form the piperidinomethyl group at the 4’-position.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4’-piperidinomethyl benzophenone can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with other compounds to form larger molecules.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium carbonate can facilitate nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzophenones, while oxidation can produce benzophenone derivatives with additional functional groups.

Mechanism of Action

The mechanism by which 2-Chloro-4’-piperidinomethyl benzophenone exerts its effects depends on its interaction with molecular targets. For instance, it may act as an inhibitor of specific enzymes or receptors, altering biochemical pathways. The piperidinomethyl group can enhance its binding affinity to certain targets, making it a valuable tool in drug design and development.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4’-fluoromethyl benzophenone
  • 2-Chloro-4’-methyl benzophenone
  • 2-Chloro-4’-aminomethyl benzophenone

Uniqueness

Compared to these similar compounds, 2-Chloro-4’-piperidinomethyl benzophenone is unique due to the presence of the piperidinomethyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature can enhance its solubility, stability, and interaction with biological targets, making it a compound of particular interest in various research fields.

Properties

IUPAC Name

(2-chlorophenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO/c20-18-7-3-2-6-17(18)19(22)16-10-8-15(9-11-16)14-21-12-4-1-5-13-21/h2-3,6-11H,1,4-5,12-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHWNXGOEMLHMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40642701
Record name (2-Chlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-26-3
Record name (2-Chlorophenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40642701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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